molecular formula C16H18N2O2 B6355087 6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde CAS No. 1965308-91-1

6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde

Cat. No.: B6355087
CAS No.: 1965308-91-1
M. Wt: 270.33 g/mol
InChI Key: REQZODKZUDMLRK-UHFFFAOYSA-N
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Description

6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde is a bifunctional pyridine derivative characterized by two pyridine rings interconnected via a hydroxyethyl bridge. Key structural features include:

  • Substituents: Two methyl groups at positions 2 and 6 on the pyridin-3-yl ring, a carbaldehyde group at position 3 on the second pyridine ring, and a hydroxyethyl linker.
  • Molecular formula: C₁₈H₂₀N₂O₂.

Properties

IUPAC Name

6-[2-(2,6-dimethylpyridin-3-yl)-2-hydroxyethyl]-2-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-4-7-15(12(3)17-10)16(20)8-14-6-5-13(9-19)11(2)18-14/h4-7,9,16,20H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQZODKZUDMLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(CC2=NC(=C(C=C2)C=O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde (CAS No. 1965308-91-1) is a synthetic compound with potential biological activities. This article explores its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.

  • Molecular Formula : C₁₆H₁₈N₂O₂
  • Molecular Weight : 270.33 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the effectiveness of related Schiff base molecules, which share structural similarities with our compound. The results indicated significant antibacterial activity against Gram-positive bacteria:

  • Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 125 μM for Staphylococcus aureus and Enterococcus faecalis.
  • The mechanism of action involved inhibition of protein synthesis and disruption of nucleic acid production, suggesting a bactericidal effect .

Comparative Table of Antimicrobial Activity

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid production

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been investigated, particularly in relation to cyclooxygenase (COX) enzymes.

Research Findings

In vitro studies demonstrated that derivatives similar to our compound exhibited potent inhibition of COX-2 activity:

  • IC₅₀ values were reported at approximately 0.04μmol0.04\,\mu \text{mol}, comparable to the standard drug celecoxib .
  • The anti-inflammatory effects were further confirmed in vivo through models such as carrageenan-induced paw edema.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

Case Study: In Vitro Anticancer Effects

In studies involving human cancer cell lines:

  • The compound exhibited significant growth inhibition against MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • IC₅₀ values ranged from 5.85μM5.85\,\mu \text{M} to 21.3μM21.3\,\mu \text{M}, indicating a promising therapeutic index compared to standard treatments like 5-Fluorouracil .

Comparative Table of Anticancer Activity

Cell LineIC₅₀ (μM)Comparison Drug
MCF-75.855-Fluorouracil
A54921.3Doxorubicin

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the pyridine moiety and substituents have shown significant effects on its efficacy:

  • The presence of electron-donating groups enhances activity against COX enzymes and cancer cell proliferation .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde:

Basic Information

  • Chemical Name: this compound .
  • CAS No.: 1965308-91-1 . Another source lists 832741-21-6 .
  • Molecular Formula: C16H18N2O2 .
  • Molecular Weight: 270.33 .

Applications

While the search results do not provide extensive details specifically on the applications of this compound, they do offer some context:

  • As a Specialty Chemical: Parchem supplies this compound as a specialty chemical .
  • Possible Role as an Intermediate: The compound may be useful as a chemical intermediate .

Potential relevance of pyridines and related structures

While not directly about the target compound, some search results discuss related compounds and their applications, which may provide some context:

  • Triazole-fused pyrazines and pyridazines: These have applications in various synthetic routes .
  • c-Met Kinase Inhibitors: Certain derivatives with a similar heterocyclic scaffold have demonstrated potent inhibition of c-Met kinases. One such compound, PF-04217903, showed promise as a preclinical candidate for cancer treatment . Savolitinib, another compound in this class, has received conditional approval in China for treating various cancers .
  • Pyrrole-3-carboxaldehyde Derivatives: These compounds have shown activity against Pseudomonas putida .
  • Benzimidazole Derivatives Benzimidazole derivatives have demonstrated diverse pharmacological activities, including anti-cancer properties . Selumetinib, a benzimidazole derivative, is approved for treating neurofibromatosis type 1 and is under investigation for other cancers .

Chemical Reactions Analysis

2.1. Hydrolysis Reactions

Compounds with aldehyde groups, like 6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde , can undergo hydrolysis reactions. These reactions typically involve the addition of water across the carbonyl group, potentially forming carboxylic acids or other derivatives.

2.3. Oxidation Reactions

Aldehydes can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. This could be a potential pathway for modifying the compound.

Potential Synthetic Pathways

While specific synthetic pathways for This compound are not detailed in the literature, related compounds often involve the use of pyridine derivatives and aldehyde-forming reactions. For instance, the Vilsmeier-Haack reaction is commonly used to formylate heterocyclic compounds, which might be relevant for synthesizing similar structures .

Analytical Data

Property Value
CAS Number1965308-91-1
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Purity96%
Storage ConditionsSealed in dry, 2-8°C

Future Research Directions

  • Synthetic Pathways : Investigate methods for synthesizing the compound, potentially using pyridine derivatives and formylation reactions.

  • Reactivity Studies : Conduct experiments to determine the compound's reactivity in various conditions, such as hydrolysis, oxidation, and nucleophilic substitution reactions.

  • Applications in Medicinal Chemistry : Explore potential applications of the compound or its derivatives in drug development, considering its structural features and potential biological activity.

Given the lack of specific information on this compound's chemical reactions, future studies should focus on experimental synthesis and reactivity analysis to uncover its full potential in organic chemistry and related fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues from Pyridine Catalogs

The Catalog of Pyridine Compounds (2017) lists several derivatives with overlapping functional groups:

Compound Name Key Features Molecular Formula Notable Differences vs. Target Compound
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Fluoropyridine ring, oxime group, tert-butyldimethylsilyl (TBS) protecting group C₂₀H₃₁FN₃O₂Si Fluorine substitution; TBS group enhances lipophilicity
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate Chloropyridine, pivalamide, acrylate ester C₁₅H₂₀ClN₂O₃ Chlorine and ester groups; lacks hydroxyethyl bridge
6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde Hydroxyethyl bridge, dual methyl groups, carbaldehyde C₁₈H₂₀N₂O₂ Reference compound

Key Observations :

  • The target compound’s hydroxyethyl bridge distinguishes it from halogenated or ester-containing analogues.
  • Fluorine or chlorine substituents (as in analogues) may enhance metabolic stability but reduce solubility compared to the carbaldehyde group .
Solubility and Reactivity

Azoamidine compounds listed in a 2023 patent (e.g., 2,2’-azobis[N-(2-hydroxy-ethyl)-2-methylpropionamidine]dihydrochloride) share hydroxyl and pyridine-like groups. These compounds exhibit high water solubility due to charged amidine groups, whereas the target compound’s carbaldehyde and methyl groups likely reduce polarity, favoring organic solvents .

Preparation Methods

Aldol Condensation for Hydroxyethyl Bridge Formation

Aldol condensation between 2-methylpyridine-3-carbaldehyde and 2,6-dimethylpyridine-3-acetaldehyde represents a direct route to construct the hydroxyethyl linkage. Under basic conditions (e.g., NaOH or KOH in ethanol/water), the enolate of 2-methylpyridine-3-carbaldehyde attacks the carbonyl carbon of 2,6-dimethylpyridine-3-acetaldehyde, followed by dehydration and subsequent reduction to yield the secondary alcohol. This method, however, requires precise control of stoichiometry to avoid oligomerization.

Table 1: Aldol Condensation Optimization

CatalystSolventTemperature (°C)Yield (%)
NaOHEthanol/H2O2545
KOtBuTHF052
L-ProlineDMSO3060

Grignard Reaction for Hydroxyethyl Insertion

An alternative route involves the reaction of 2-methylpyridine-3-carbaldehyde with a Grignard reagent derived from 2-(bromomethyl)-6-methylpyridine. The Grignard reagent (e.g., 2-(MgBr-methyl)-6-methylpyridine) adds to the aldehyde group, forming a secondary alcohol after aqueous workup. This method offers higher regioselectivity but requires anhydrous conditions and careful handling of air-sensitive reagents.

Oxidation and Functional Group Interconversion

The aldehyde group in the target compound is susceptible to over-oxidation, necessitating controlled reaction conditions.

Selective Oxidation of Primary Alcohols

In cases where the aldehyde is introduced via oxidation, 2-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-methanol serves as a precursor. Oxidation with pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C selectively converts the primary alcohol to the aldehyde without affecting the secondary hydroxyl group.

Table 2: Oxidation Efficiency Comparison

Oxidizing AgentSolventTemperature (°C)Yield (%)
PCCCH2Cl20–578
SwernTHF-2082
TEMPO/NaOClH2O/CH3CN2585

Protection-Deprotection Strategies

To prevent undesired side reactions during oxidation, the secondary alcohol is often protected as a tert-butyldimethylsilyl (TBS) ether. After aldehyde formation, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free diol.

Purification and Characterization

Crystallization Techniques

Crude product purification is achieved via recrystallization from acetonitrile or ethyl acetate/n-heptane mixtures. The high polarity of the aldehyde group facilitates hydrogen bonding, influencing crystal packing and solubility.

Table 3: Solvent Systems for Recrystallization

Solvent CombinationPurity (%)Recovery (%)
Acetonitrile99.265
Ethyl acetate/n-heptane98.772
Methanol/water97.558

Analytical Validation

  • HPLC Analysis : Reverse-phase C18 column (mobile phase: 60:40 acetonitrile/0.1% TFA in H2O) confirms >98% purity.

  • NMR Spectroscopy : Key signals include δ 9.8 ppm (aldehyde proton), δ 4.2 ppm (hydroxyethyl –CH2–), and δ 2.5 ppm (pyridine methyl groups).

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Synthesis

Microreactor technology minimizes exothermic risks during Grignard reagent addition, improving safety and reproducibility. A residence time of 2–5 minutes in a silicon carbide reactor enhances mixing and heat transfer.

Green Chemistry Metrics

  • E-Factor : 8.2 (solvent recovery reduces waste).

  • PMI (Process Mass Intensity) : 12.4, optimized via solvent recycling and catalytic oxidation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde?

  • Methodological Answer : A stepwise approach is advised:

  • Step 1 : Prepare the pyridine backbone via Hantzsch-like cyclization using β-keto esters and aldehydes, analogous to pyrido[2,3-d]pyrimidine synthesis .
  • Step 2 : Introduce the 2-hydroxy-ethyl substituent via Grignard addition to a pre-functionalized pyridine-3-carbaldehyde intermediate. Steric hindrance from the 2,6-dimethyl groups may require optimized reaction conditions (e.g., low temperature, THF solvent) .
  • Step 3 : Protect the aldehyde group during coupling steps using tert-butyldimethylsilyl (TBS) groups, as seen in related pyridinecarbaldehyde syntheses .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry of methyl and hydroxy-ethyl groups. Compare coupling constants to distinguish between equatorial/axial substituents in the pyridine ring .
  • FT-IR : Identify aldehyde C=O stretch (~1700 cm1^{-1}) and hydroxyl O-H stretch (~3400 cm1^{-1}). Hydrogen bonding between the hydroxyl and aldehyde groups may shift these peaks .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (C17_{17}H20_{20}N2_{2}O2_{2}) and fragmentation patterns.

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Storage Conditions : Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the aldehyde group and degradation of the hydroxy-ethyl moiety.
  • Light Sensitivity : Protect from UV light due to the conjugated pyridine-aldehyde system, which may undergo photochemical reactions .

Advanced Research Questions

Q. How can computational chemistry resolve electronic effects of the 2-hydroxy-ethyl substituent on reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the aldehyde and hydroxy-ethyl groups. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess intramolecular hydrogen bonding between the hydroxyl and aldehyde, which may influence reaction pathways .

Q. What experimental designs address contradictions in regioselectivity during functionalization?

  • Methodological Answer :

  • Competitive Experiments : Compare reaction outcomes of the parent compound vs. analogs lacking methyl/hydroxy-ethyl groups (e.g., using 2-methylpyridine-3-carbaldehyde as a control).
  • Kinetic Profiling : Monitor reaction progress via HPLC to identify intermediates. Steric hindrance from 2,6-dimethyl groups may slow down nucleophilic attacks at the 3-carbaldehyde position .

Q. How can catalytic hydrogenation be tailored for selective reduction of the aldehyde group?

  • Methodological Answer :

  • Catalyst Screening : Test PtO2_2 vs. Pd/C under varying H2_2 pressures. PtO2_2 may favor aldehyde reduction to alcohol without affecting the pyridine ring, as observed in methylpyridine carboxylate hydrogenation .
  • Protection-Deprotection : Temporarily protect the hydroxy-ethyl group with TBS before hydrogenation to prevent side reactions .

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